

Avanbulin binding affinity validation studies

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Compound Focus: Avanbulin

CAS No.: 798577-91-0

Cat. No.: S548169

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Avanbulin Binding Characteristics

The table below summarizes the key information available about **avanbulin**'s interaction with tubulin.

Feature	Description
Target Protein	Tubulin [1]
Binding Site	Colchicine-binding site on tubulin [1]
Effect on Microtubules	Destabilization / Depolymerization [1]
Clinical Candidate	Its prodrug, lisavanbulin (BAL101553), is in clinical evaluation [1]

Validated Tubulin Binding Assay Methods

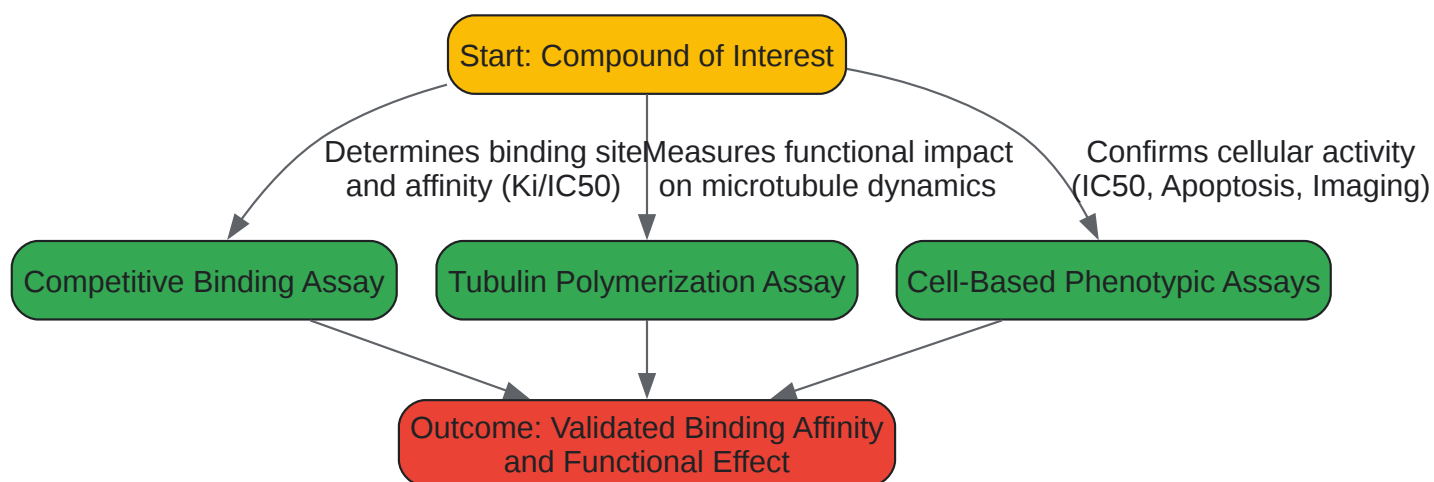
Although direct data for **avanbulin** is not presented, the following established methodologies are used to characterize the binding affinity and functional effects of tubulin-targeting agents like **avanbulin**. These protocols provide a framework for the types of validation studies you require.

- Competitive Binding Assays:** These experiments determine if a new compound (like **avanbulin**) binds to a known site (like the colchicine site) by competing with a established, often radiolabeled,

ligand (e.g., colchicine, podophyllotoxin) [2] [3]. The degree to which the new inhibitor displaces the reference ligand allows researchers to calculate its affinity (K_i or IC_{50}) [3].

- **Tubulin Polymerization Assays:** This is a key functional assay to confirm the cellular effect of binding. The inhibition of tubulin polymerization is measured in vitro by monitoring light scattering or turbidity. A compound like **avanbulin** that binds to the colchicine site will effectively suppress microtubule formation, which can be quantified and expressed as an IC_{50} value [4].
- **Cell-Based Cytotoxicity and Phenotypic Assays:** These experiments confirm that the biochemical tubulin binding translates to a biological effect in living cells. This includes measuring the half-maximal inhibitory concentration (IC_{50}) on cell proliferation, assessing apoptosis induction, and using immunofluorescence to visualize the disruption of the cellular microtubule network [1] [4].

The following diagram illustrates the logical workflow that connects these different experimental methods, from initial binding to final cellular effects.



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